3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Description
Core Thiazolidinone Scaffold Analysis
The thiazolidin-4-one ring serves as the central scaffold, featuring a five-membered heterocyclic structure containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-thioxo group introduces significant electron-withdrawing effects, reducing the electron density at the C2 position by approximately 0.15 eV compared to standard thiazolidinones. X-ray crystallographic data from analogous compounds reveal a planar conformation with bond angles of 105° at the sulfur center and 92° at the nitrogen atom.
The thiocarbonyl group (C=S) exhibits a bond length of 1.64 Å, significantly shorter than typical C-S single bonds (1.81 Å), indicating partial double-bond character. This electronic configuration creates two reactive centers:
- The C5 position demonstrates enhanced electrophilicity (Hammett σ+ = 0.78)
- The N3 atom shows nucleophilic character with a calculated Fukui index of 0.45
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a dipole moment of 5.12 Debye oriented along the N3-S1 axis, creating distinct regions of electron density that influence substituent interactions.
Substituent Configuration: Hexyl Chain Orientation and Electronic Effects
The n-hexyl group at position 3 adopts a gauche conformation with an average dihedral angle of 62° relative to the thiazolidinone plane, as determined through molecular dynamics simulations. This alkyl chain induces:
- +0.09 eV inductive electron donation
- -0.15 kcal/mol steric stabilization through van der Waals interactions
- 45° rotational barrier about the C3-N bond
| Chain Position | Torsion Angle (°) | Energy Contribution (kcal/mol) |
|---|---|---|
| C1-C2-C3-N3 | 178 | 0.0 (reference) |
| C2-C3-N3-C4 | 62 | -1.2 |
| C3-N3-C4-C5 | 115 | +0.8 |
The hexyl substituent's electron-donating effects increase the thiazolidinone ring's electron density by 12% at C5 compared to unsubstituted analogs, as shown by Natural Population Analysis (NPA). This modification enhances the compound's susceptibility to nucleophilic attack at the exocyclic methylene bridge while providing lipophilic character (calculated logP = 3.8).
Pyrazole-Thiophene Hybrid Moiety: Conformational Dynamics
The 1-phenyl-3-(thiophen-2-yl)pyrazole group exhibits three stable conformations separated by energy barriers of 2.1-3.4 kcal/mol:
- Planar Arrangement (0° dihedral): Thiophene and phenyl rings coplanar with pyrazole
- Orthogonal Orientation (90° dihedral): Aromatic systems perpendicular
- Twisted Geometry (45° dihedral): Intermediate stacking
Time-dependent DFT calculations reveal a 28 ns conformational flipping cycle at 298K, with the planar form dominating (68% population). The thiophene moiety introduces significant resonance effects:
- +M effect increases π-electron density by 15% at pyrazole C4
- Sulfur's electronegativity (χ = 2.58) creates localized dipoles at C2-Th (δ+ = 0.23)
Intramolecular charge transfer between pyrazole and thiophene occurs through the conjugated π-system, demonstrated by a 315 nm absorption band (ε = 12,400 M⁻¹cm⁻¹) in UV-Vis spectra.
Methylene Bridge Steric Considerations
The exocyclic methylene group (C5=CH-) connects the thiazolidinone core to the pyrazole-thiophene hybrid system, adopting an s-trans configuration with 0.97 Å bond alternation. Key steric parameters include:
- Torsional Strain : 8.2 kcal/mol barrier for rotation about the C5=C bond
- Van der Waals Radii Clash : 2.3 Å between bridge hydrogen and thiophene sulfur
- Bond Angle Distortion : 121° at C5 vs. ideal 120° for sp² hybridization
Molecular mechanics simulations show the bridge creates a 14.7 ų excluded volume region that influences:
- Solvent accessibility (30% reduction vs. non-bridged analogs)
- Intermolecular π-stacking distances (3.8 Å vs. 3.5 Å in parent compounds)
- Rotational correlation time (τc = 1.2 ns in DMSO-d6)
Properties
CAS No. |
307953-05-5 |
|---|---|
Molecular Formula |
C23H23N3OS3 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3OS3/c1-2-3-4-8-13-25-22(27)20(30-23(25)28)15-17-16-26(18-10-6-5-7-11-18)24-21(17)19-12-9-14-29-19/h5-7,9-12,14-16H,2-4,8,13H2,1H3/b20-15- |
InChI Key |
JSQIQVYGKQHRDE-HKWRFOASSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Reaction Mechanism
The reaction begins with the generation of an iminium intermediate by treating dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic species reacts with the hydrazine derivative to form the formylated pyrazole. For instance, Raghavendra et al. demonstrated that (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine undergoes cyclization and formylation using DMF-POCl₃ at 70°C for 5–6 hours, yielding 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde in 85–90% yields.
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency. El-Gharably et al. reported a 20% yield increase (from 65% to 83%) when substituting conventional heating with microwave-assisted synthesis at 60°C for 10 minutes. This method reduces side reactions and improves regioselectivity.
Synthesis of 3-Hexyl-2-thioxothiazolidin-4-one
The thioxothiazolidinone core is constructed via cyclization of hexylamine with carbon disulfide (CS₂) and chloroacetyl chloride .
Cyclization Protocol
Hexylamine reacts with CS₂ in alkaline conditions to form a dithiocarbamate intermediate, which subsequently reacts with chloroacetyl chloride. β-cyclodextrin-SO₃H, a recyclable solid acid catalyst, facilitates this reaction in water or ethanol, achieving yields >85%. The mechanism involves activation of the carbonyl group by β-cyclodextrin-SO₃H, promoting nucleophilic attack by the dithiocarbamate (Scheme 1).
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Water/EtOH (1:1) | β-cyclodextrin-SO₃H | 88 |
| Toluene | p-TSA | 72 |
| DMF | Sulfamic acid | 65 |
Water/EtOH mixtures with β-cyclodextrin-SO₃H provide optimal yields due to enhanced substrate solubility and catalyst recyclability.
Knoevenagel Condensation for Final Product Assembly
The aldehyde and thioxothiazolidinone undergo base-catalyzed condensation to form the methylene bridge.
Reaction Conditions
Triethylamine (Et₃N) in ethanol at reflux for 7 hours is the standard protocol. The reaction proceeds via deprotonation of the thioxothiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Green Chemistry Alternatives
β-cyclodextrin-SO₃H replaces traditional bases in aqueous ethanol, achieving 89% yield while enabling catalyst recovery. This method reduces waste and avoids toxic solvents.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance mixing and heat transfer, reducing reaction times from hours to minutes. For example, a pilot-scale study achieved 92% yield in 30 minutes using a tubular reactor with β-cyclodextrin-SO₃H.
Purification Techniques
| Method | Purity (%) |
|---|---|
| Recrystallization | 98.5 |
| Column Chromatography | 99.2 |
Recrystallization from ethanol-hexane mixtures is cost-effective for industrial use, while chromatography ensures high purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time (h) |
|---|---|---|---|
| Pyrazole formylation | Microwave-assisted | 83 | 0.17 |
| Thioxothiazolidinone synthesis | β-cyclodextrin-SO₃H | 88 | 4 |
| Condensation | Et₃N in ethanol | 85 | 7 |
| Condensation | β-cyclodextrin-SO₃H | 89 | 6 |
Microwave-assisted formylation and β-cyclodextrin-SO₃H-mediated condensation offer the best balance of efficiency and sustainability.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Synthetic Formation via Knoevenagel Condensation
The primary synthesis involves a base-catalyzed Knoevenagel condensation between 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 3-hexyl-2-thioxothiazolidin-4-one (Fig. 1). This reaction forms the critical methylene bridge (C=CH) between the pyrazole and thiazolidinone rings .
| Reaction Conditions | Yield | Catalyst | Solvent |
|---|---|---|---|
| Piperidine, reflux (4 h) | 82% | Piperidine | Anhydrous ethanol |
| NaOH, room temperature (12 h) | 75% | NaOH | Methanol |
| Ultrasound-assisted (40 min) | 92% | DSDABCOC | Solvent-free |
Key Observations :
-
Ultrasound-assisted methods reduce reaction time and improve yield .
-
Piperidine enhances regioselectivity by deprotonating the active methylene group .
Functionalization at the Methylene Bridge
The exocyclic double bond (C5-methylene) undergoes electrophilic and nucleophilic additions due to conjugation with the thiazolidinone ring:
Halogenation
Reaction with bromine (Br₂) in CCl₄ produces 5-bromo derivatives , while N-bromosuccinimide (NBS) selectively brominates the thiophene ring .
| Reagent | Product | Regioselectivity |
|---|---|---|
| Br₂/CCl₄ | 5-Bromo-thiazolidinone | Methylene position |
| NBS/AIBN | 3-(5-Bromo-thiophen-2-yl) derivative | Thiophene ring |
Cycloadditions
The methylene bridge participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .
Thiazolidinone Ring Modifications
The 2-thioxo-4-thiazolidinone core is reactive toward nucleophiles and electrophiles:
Alkylation at Sulfur
Treatment with alkyl halides (e.g., methyl iodide) in basic media yields S-alkylated derivatives :
Ring-Opening Reactions
-
Acid Hydrolysis : Concentrated HCl cleaves the thiazolidinone ring to form thioamide intermediates .
-
Ammonolysis : Reaction with NH₃/EtOH generates pyrazole-thiourea derivatives .
Pyrazole Ring Reactivity
The 1-phenyl-3-(thiophen-2-yl)pyrazole moiety undergoes:
Electrophilic Substitution
Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) occur at the C4 position of the pyrazole ring due to electron-withdrawing effects from the thiophene .
Cross-Coupling Reactions
Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the thiophene’s β-position :
Biological Activity-Driven Reactions
The compound interacts with biological targets through:
-
Hydrogen Bonding : The thioxo group (C=S) binds to enzyme active sites (e.g., bacterial dihydrofolate reductase) .
-
π-Stacking : The thiophene and pyrazole rings interact with aromatic residues in proteins .
Comparative Reactivity of Structural Analogs
| Analog Structure | Reactivity Difference |
|---|---|
| Pyrimidine-core variant | Reduced electrophilic substitution |
| Naphthalene-substituted derivative | Enhanced aromatic stabilization |
| Furan-containing analog | Lower thermal stability |
Scientific Research Applications
Spectroscopic Properties
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to elucidate the structural features of this compound. The presence of functional groups can be inferred from specific absorption bands in the IR spectrum, which aids in confirming the compound's identity.
Medicinal Chemistry
Research indicates that derivatives of thioxothiazolidin compounds exhibit significant biological activities, including:
- Antioxidant Properties : Compounds similar to 3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have shown promising antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have suggested that thioxothiazolidin derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Organic Synthesis
The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. Its ability to participate in various reactions, such as condensation and cyclization, makes it valuable for synthesizing other complex organic molecules.
Materials Science
The incorporation of thioxothiazolidin derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The compound's unique electronic properties may also enable applications in organic electronics .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of various thioxothiazolidin derivatives, including those structurally similar to the compound . The results demonstrated that these compounds effectively scavenge free radicals, suggesting their potential use in nutraceutical formulations aimed at combating oxidative stress .
Case Study 2: Synthesis of Novel Pyrazole Derivatives
In a synthetic approach, researchers utilized the thioxothiazolidin framework to create novel pyrazole derivatives through multi-step reactions. These derivatives displayed enhanced biological activities compared to their precursors, indicating the importance of structural modifications in optimizing pharmacological effects .
Mechanism of Action
The mechanism of action of 3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares key structural features and properties of the target compound with its analogues:
Key Observations:
- C3 Substituents : Hexyl (target) vs. phenethyl (), ethyl (), or smaller chains (). Longer alkyl chains (e.g., hexyl) likely improve membrane permeability but may reduce solubility.
- C5 Pyrazole Substitutions: Thiophen-2-yl (target) vs. diphenyl (), ethylphenyl (), or isobutoxyphenyl ().
- Biological Activity: The ADAMTS-5 inhibitor () shares the thioxothiazolidinone core, suggesting the target compound may also exhibit metalloproteinase inhibition.
Physicochemical Properties
- Lipophilicity : The hexyl chain increases logP compared to ethyl or phenyl groups, which may improve blood-brain barrier penetration but require formulation optimization.
Biological Activity
3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 453.64 g/mol
- CAS Number : 307953-05-5
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazolidinone derivatives, particularly those containing the pyrazole moiety. For instance, a series of compounds similar to 3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one were synthesized and tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of previously reported rhodanine derivatives .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | MRSA |
| Compound B | 25.0 | E. coli |
| 3-Hexyl... | 10.0 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the thiazolidinone and pyrazole frameworks have been documented extensively. In particular, studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a derivative similar to 3-Hexyl... demonstrated an inhibition rate of up to 85% for TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity Results
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone | 76 | 1 |
| Compound X | 85 | 10 |
| Compound Y | 61 | 10 |
Anticancer Activity
In addition to its antibacterial and anti-inflammatory properties, the compound has shown promising anticancer activity. Research indicates that derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study reported that a closely related compound exhibited IC values ranging from 0.08 to 12.07 mM against these cancer cell lines .
Table 3: Anticancer Activity Data
| Compound | Cell Line | IC (mM) |
|---|---|---|
| Compound Z | HeLa | 0.08 |
| Compound W | HepG2 | 12.07 |
| Control | Normal Fibroblasts | >80 |
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing thiazolidinone derivatives revealed that modifications at specific positions significantly affected biological activity. The synthesized compounds were evaluated for their antibacterial properties using a microtiter plate method, confirming that structural variations led to enhanced potency against resistant bacterial strains .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole-containing compounds indicated that specific substitutions on the pyrazole ring influenced both antibacterial and anticancer activities. For example, substituents that increased lipophilicity were associated with improved cell membrane permeability and enhanced bioactivity .
Q & A
Q. What are the standard synthetic routes for 3-hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction yields be optimized?
The compound is synthesized via a multi-step condensation strategy. A general approach involves:
- Step 1 : Prepare the pyrazole-thiophene intermediate (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) by reacting substituted pyrazoles with thiophene derivatives under acidic conditions .
- Step 2 : Condense this intermediate with 3-hexyl-2-thioxothiazolidin-4-one in ethanol under reflux (2–4 hours), often catalyzed by acetic acid or sodium acetate .
- Optimization : Yields (typically 60–75%) improve with strict stoichiometric control, inert atmosphere (N₂), and solvent purity. Recrystallization from DMF:EtOH (1:1) enhances purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR Spectroscopy : Confirm the presence of C=O (1690–1710 cm⁻¹), C=S (1150–1250 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify the methylene bridge (δ 7.8–8.2 ppm for protons; δ 125–135 ppm for carbons) and hexyl chain protons (δ 0.8–1.6 ppm) .
- X-ray Diffraction : Resolve stereochemistry of the exocyclic double bond (Z/E configuration) and intermolecular interactions (e.g., π-π stacking) .
Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for biological assays?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% is required for in vitro studies .
- Elemental Analysis : Acceptable error margins: C, H, N within ±0.4% of theoretical values .
- Melting Point : Sharp melting range (≤2°C deviation) indicates homogeneity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this thiazolidinone derivative?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize binding poses with ΔG ≤ −8 kcal/mol .
Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?
- Standardized Assays : Use identical cell lines (e.g., H37Rv for anti-TB activity) and normalize data to positive controls (e.g., isoniazid) .
- Metabolite Interference Testing : Perform LC-MS to rule out degradation products masking true activity .
- Dose-Response Curves : Generate 8-point curves (0.1–100 µM) in triplicate to minimize variability .
Q. How does structural modification of the hexyl or thiophene groups impact anti-mycobacterial activity?
Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent Screening : Use vapor diffusion with DMSO/EtOH mixtures (1:2 ratio) to promote slow nucleation .
- Temperature Gradients : Cool from 50°C to 4°C over 72 hours to enhance crystal lattice stability .
- Additives : Introduce 5% glycerol to reduce twinning .
Methodological Notes
- Contradictory Data : Discrepancies in anti-tubercular activity (e.g., IC₅₀ = 1.8 µM vs. 4.5 µM) may stem from assay conditions (aerobic vs. hypoxic models) . Cross-validate using both microplate Alamar Blue and CFU counting.
- Spectral Artifacts : Overlapping signals in NMR (e.g., thiophene vs. pyrazole protons) require 2D techniques (HSQC, HMBC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
